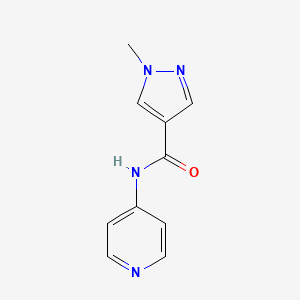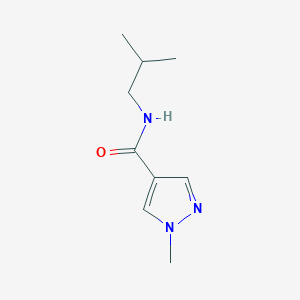
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of cannabinoid receptor type 2 (CB2), which is found predominantly in the immune system and peripheral tissues. A-836,339 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mecanismo De Acción
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide exerts its pharmacological effects by selectively binding to CB2 receptors, which are primarily expressed on immune cells and peripheral tissues. Activation of CB2 receptors by 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide leads to the inhibition of pro-inflammatory cytokine production, reduction of immune cell migration, and attenuation of pain perception. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been shown to attenuate pain perception in animal models of neuropathic pain and osteoarthritis. In addition, 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of the immune system and peripheral tissues. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is its potential off-target effects, which may lead to unwanted side effects in vivo.
Direcciones Futuras
There are several future directions for the research on 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide. One potential application of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to reduce inflammation and promote tissue repair in animal models of IBD. Another potential application of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inducing apoptosis. Finally, further research is needed to better understand the potential off-target effects of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide and to develop more selective CB2 agonists with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide involves several steps, starting from the reaction of 4-chloropyrazole with 2-methylpropylamine to form 4-(2-methylpropyl)pyrazole. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and osteoarthritis.
Propiedades
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(2)4-10-9(13)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQDWJPKBEGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

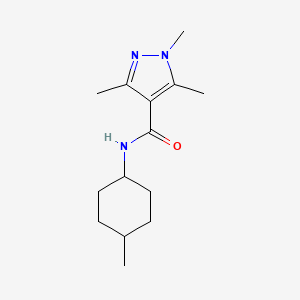
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
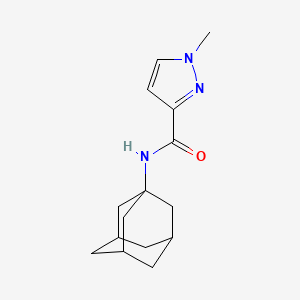
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
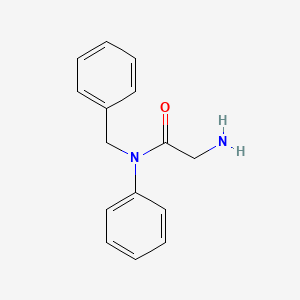
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
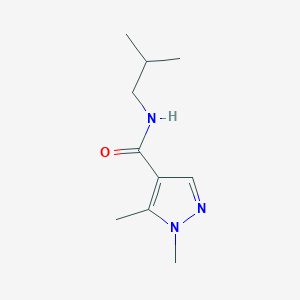
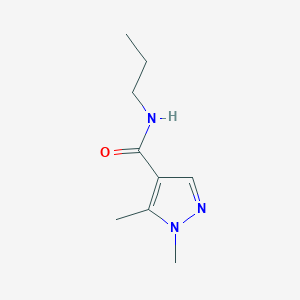
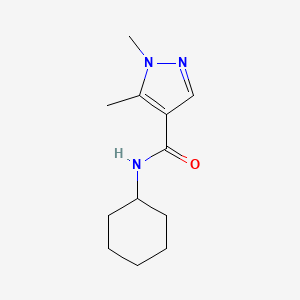
![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)
